tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915605
InChI: InChI=1S/C15H19NO4/c1-15(2,3)20-14(17)11-6-9-7-12(18-4)13(19-5)8-10(9)16-11/h6-8,16H,1-5H3
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15915605

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C15H19NO4/c1-15(2,3)20-14(17)11-6-9-7-12(18-4)13(19-5)8-10(9)16-11/h6-8,16H,1-5H3
Standard InChI Key OHUUMZGYRSYMPB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular structure of tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate (C<sub>15</sub>H<sub>19</sub>NO<sub>5</sub>) features:

  • A bicyclic indole core with NH at position 1.

  • Methoxy (-OCH<sub>3</sub>) groups at positions 5 and 6.

  • A tert-butyl ester (-CO<sub>2</sub>C(CH<sub>3</sub>)<sub>3</sub>) at position 2.

The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy substituents influence electronic properties and hydrogen bonding potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>19</sub>NO<sub>5</sub>Calculated
Molecular Weight293.32 g/molCalculated
TPSA (Topological PSA)~89.65 ŲAnalog
LogP (Octanol-Water)~2.5Analog

Synthetic Methodologies

Carboxylation and Esterification

A common route to indole-2-carboxylates involves Friedel-Crafts acylation or direct carboxylation. For example, ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 843619-70-5) is synthesized via chloroacetylation of a pre-functionalized indole intermediate . Adapting this method, the tert-butyl ester could be introduced using tert-butyl dicarbonate [(Boc)<sub>2</sub>O] under basic conditions .

Protective Group Strategies

The tert-butyl group is often introduced via Boc protection. In the synthesis of tert-butyl 5-methoxy-1H-indole-3-carboxylate (CID 70700706), the tert-butyl ester is formed by reacting the indole carboxylic acid with Boc anhydride in tetrahydrofuran (THF) using n-BuLi as a base . Similar conditions could apply to the 5,6-dimethoxy variant.

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYieldSource
Indole carboxylationBoc<sub>2</sub>O, THF, −78°C63%
Methoxy introductionCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF85%

Physicochemical Properties

Solubility and Stability

  • Solubility: tert-Butyl esters generally exhibit poor aqueous solubility due to high lipophilicity (LogP ~2.5) . The compound is likely soluble in organic solvents like DCM or THF.

  • Stability: Stable under inert storage (2–8°C, sealed) , but susceptible to hydrolysis under acidic or basic conditions via ester cleavage.

Spectroscopic Characteristics

  • IR: Expected peaks include C=O stretch (~1700 cm<sup>−1</sup>), aromatic C-H (~3100 cm<sup>−1</sup>), and ether C-O (~1250 cm<sup>−1</sup>) .

  • NMR: <sup>1</sup>H NMR would show tert-butyl singlet (~1.4 ppm), aromatic protons (6.5–7.5 ppm), and methoxy singlets (~3.8 ppm) .

Applications in Drug Discovery

Table 3: Bioactivity of Analogous Compounds

CompoundEC<sub>50</sub> (μM)TargetSource
Quinolinone-3-carboxamide0.003 ± 0.002F508del-CFTR
Ethyl indole carboxylateN/AN/A

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